2-Fluoro-5-iodo-4-methylbenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6FIO |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
2-fluoro-5-iodo-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 |
InChI Key |
UMALGJLVIWGQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)C=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 5 Iodo 4 Methylbenzaldehyde
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For 2-Fluoro-5-iodo-4-methylbenzaldehyde, several logical disconnections can be proposed based on the reactivity of the aromatic ring and the nature of the substituents.
Key Disconnections:
C-I Bond Disconnection: This is often the most straightforward approach. It disconnects the target molecule to an iodine electrophile (I+) and the precursor 2-fluoro-4-methylbenzaldehyde. This strategy relies on a regioselective electrophilic iodination reaction. The feasibility of this step depends on the directing effects of the fluorine, methyl, and aldehyde groups.
C-F Bond Disconnection: This pathway suggests a late-stage fluorination of a 5-iodo-4-methylbenzaldehyde precursor. This approach would likely involve an electrophilic fluorinating agent, and its success hinges on controlling the position of fluorination among the available C-H bonds.
C-CH₃ Bond Disconnection: This disconnection points to a precursor like 2-fluoro-5-iodobenzaldehyde (B129801). The introduction of the methyl group would require a C-H activation and methylation strategy, likely catalyzed by a transition metal.
C-CHO Bond Disconnection: This approach involves the formylation of a 1-fluoro-4-iodo-3-methylbenzene precursor. Various formylation methods, such as the Vilsmeier-Haack or Gattermann reactions, could be considered.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Direct Functionalization Approaches
Direct functionalization involves introducing the required substituents onto a simpler aromatic core in a stepwise manner. The success of these methods is highly dependent on the ability to control the regioselectivity of each reaction.
This approach begins with a fluorinated methylbenzaldehyde, such as 2-fluoro-4-methylbenzaldehyde, and introduces the iodine atom at the C5 position through electrophilic aromatic substitution. The regiochemical outcome of this reaction is governed by the cumulative directing effects of the substituents already present on the ring.
The fluorine atom at C2 is an ortho, para-director.
The methyl group at C4 is also an ortho, para-director.
The aldehyde (formyl) group at C1 is a meta-director and a deactivating group.
Both the fluorine and the methyl groups strongly activate the C5 position (which is para to the fluorine and ortho to the methyl group) towards electrophilic attack. The deactivating effect of the aldehyde group is felt most strongly at the ortho and para positions (C2, C4, C6), further favoring substitution at C3 or C5. The concerted directing effects of the fluoro and methyl groups make the C5 position the most nucleophilic and sterically accessible site for iodination.
A common method for such transformations is the use of N-iodosuccinimide (NIS) in an acidic medium, which allows for a one-step synthesis. google.com The acid activates the iodinating agent, facilitating the electrophilic attack on the electron-rich aromatic ring.
Table 1: Reagents for Regioselective Iodination
| Reagent System | Acid Medium | Role of Acid | Reference |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic acid | Catalyst / Activator | google.com |
| Iodine / Periodic Acid | Sulfuric Acid | Oxidant / Catalyst | General Method |
An alternative direct functionalization involves the late-stage fluorination of an iodinated precursor, such as 5-iodo-4-methylbenzaldehyde. Introducing a fluorine atom onto an already substituted ring is often accomplished using powerful electrophilic fluorinating agents.
The regioselectivity would again be determined by the existing substituents. In 5-iodo-4-methylbenzaldehyde, the methyl and iodo groups are ortho, para-directors, while the aldehyde is a meta-director. The C2 position is ortho to both the iodine and the aldehyde's meta-directing influence, making it a potential, albeit challenging, site for fluorination.
Modern electrophilic fluorinating reagents, often containing an N-F bond, are used for these transformations. Selectfluor® (F-TEDA-BF₄) is a prominent example, known for its effectiveness in fluorinating electron-rich aromatic systems. rsc.org The reaction mechanism is believed to involve a single electron transfer (SET) from the aromatic substrate to the fluorinating agent. rsc.org
Table 2: Common Electrophilic Fluorinating Agents
| Reagent Name | Chemical Name | Characteristics |
|---|---|---|
| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Commercially available, solid, relatively safe to handle |
| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobis(phenylsulfonyl)imide | Highly effective for fluorination of various substrates |
This strategy would involve starting with a precursor such as 2-fluoro-5-iodobenzaldehyde and introducing the methyl group at the C4 position. This represents an ortho-methylation relative to the iodine atom. More advanced methods focus on C-H activation ortho to the aldehyde group.
Recent advances in transition metal catalysis, particularly with palladium, have enabled the direct ortho C-H functionalization of benzaldehydes. nsf.govacs.org These methods often employ a transient directing group (TDG), which reversibly forms an imine with the benzaldehyde (B42025). acs.orgresearchgate.net This imine then directs the palladium catalyst to the ortho C-H bond, facilitating its cleavage and subsequent functionalization with a methylating agent. nsf.govresearchgate.net Orthanilic acids are examples of inexpensive and effective transient directing groups for such transformations. nsf.govacs.orgprinceton.edu
The catalytic cycle typically involves:
Reversible formation of an imine between the benzaldehyde and the TDG.
Directed C-H palladation at the ortho position to form a palladacycle.
Oxidative addition of a methyl source or reaction with an oxidant and a methylating agent.
Reductive elimination to form the C-C bond and regenerate the catalyst.
Table 3: Components for Pd-Catalyzed Ortho-Methylation of Benzaldehydes
| Component | Example(s) | Function | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ | Palladium(II) source for C-H activation | nsf.gov |
| Transient Directing Group (TDG) | Orthanilic Acid, Amino Acids | Directs catalyst to ortho C-H bond | nsf.govresearchgate.net |
| Methylating Agent | Potassium methyl trifluoroborate | Source of the methyl group | nsf.gov |
Convergent Synthesis from Pre-functionalized Aromatic Precursors
Convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages. This can be more efficient than linear, stepwise functionalization.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective synthesis of polysubstituted aromatics. semanticscholar.org The strategy relies on a directing metalation group (DMG) that positions a strong organolithium base to deprotonate a specific ortho-C-H bond. The resulting aryl-lithium species can then be trapped with a wide range of electrophiles.
For the synthesis of this compound, a plausible DoM strategy could start with a precursor like 2-fluoro-4-methylbenzaldehyde. The aldehyde group itself is not an effective DMG. However, it can be converted into a more potent DMG, such as a tertiary amide or an O-carbamate. semanticscholar.org Alternatively, the aldehyde can be protected as an acetal, and a different substituent can act as the DMG.
A hypothetical DoM sequence:
Start with a precursor such as 1-fluoro-3-methylbenzene.
Introduce a potent DMG at the C4 position (e.g., via bromination followed by conversion to a DMG).
Perform the DoM reaction using an organolithium reagent (e.g., n-BuLi) to selectively deprotonate the C5 position, which is ortho to the DMG.
Quench the resulting aryllithium intermediate with an iodine electrophile, such as molecular iodine (I₂).
Convert the DMG into the final aldehyde functionality.
This method offers excellent regiocontrol, as the position of metalation is determined by the directing group rather than by the inherent electronic properties of the ring. beilstein-journals.org
Table 4: Key Components in Directed Ortho-Metalation
| Component | Example(s) | Function |
|---|---|---|
| Directing Metalation Group (DMG) | -CONR₂, -OCONEt₂, -NHCOR | Directs lithiation to the ortho position |
| Metalating Agent | n-BuLi, s-BuLi, LDA | Strong base for C-H deprotonation |
| Electrophile | I₂, MeI, CO₂ | Reacts with the aryllithium intermediate |
Cross-Coupling Methodologies for Aryl-Halide Bond Formation
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing precursors to this compound or utilizing it as a building block, palladium-catalyzed cross-coupling reactions are of significant importance due to the presence of the iodo-substituent, which is highly reactive in such transformations.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The reactivity of the aryl halide in Suzuki coupling decreases in the order I > Br > Cl > F. Given that this compound possesses both an iodo and a fluoro substituent, the iodine atom would selectively participate in the coupling reaction.
This selectivity allows for the use of this compound as a building block for the synthesis of more complex molecules, such as biaryls. For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 2-fluoro-4-methyl-5-arylbenzaldehyde.
A general scheme for the Suzuki-Miyaura coupling involving an aryl iodide is as follows:
Ar-I + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar'
Table 1: Key Components in Suzuki-Miyaura Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent and participates in the catalytic cycle |
| Solvent | Toluene (B28343), Dioxane, DMF | Solubilizes reactants and catalyst |
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed, leveraging the reactivity of the aryl iodide functionality.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. soton.ac.uk This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. soton.ac.ukrsc.org this compound could be coupled with various alkynes to introduce an alkynyl moiety at the 5-position.
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. mdpi.com The iodo- group of this compound would be the reactive site for such a transformation.
The Stille coupling utilizes an organotin reagent to couple with an organic halide. While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like the Suzuki-Miyaura coupling.
Table 2: Comparison of Cross-Coupling Reactions for Aryl Iodides
| Coupling Reaction | Coupling Partner | Key Reagents | Bond Formed |
| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |
| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |
| Stille | Organotin compound | Pd catalyst | C(sp²)-C(sp²) |
Oxidation Pathways for Aldehyde Moiety Formation in Halogenated Toluenes
A common and industrially relevant method for the synthesis of benzaldehydes is the oxidation of the corresponding toluenes. mdpi.com For the synthesis of this compound, the precursor would be 2-fluoro-5-iodo-4-methyltoluene.
One established industrial method involves the liquid-phase chlorination of toluene to form a benzal chloride, which is then hydrolyzed to the benzaldehyde. youtube.com However, this method can introduce chlorine contaminants.
More direct oxidation methods are often preferred. These can involve the use of various oxidizing agents and catalysts. For instance, cobalt-based catalysts in the presence of an initiator like N-hydroxyphthalimide (NHPI) have been shown to be effective for the aerobic oxidation of toluene to benzaldehyde with high selectivity. mdpi.comuniroma1.it The key is to control the oxidation to prevent the over-oxidation of the aldehyde to the corresponding benzoic acid.
A patent describes a system for the preparation of halogenated benzaldehydes from halogenated toluenes using a gas-liquid enhanced reactor with oxygen, which can achieve high purity products. google.com This suggests that direct oxidation of 2-fluoro-5-iodo-4-methyltoluene is a viable synthetic route.
Table 3: Oxidation Methods for Toluene Derivatives
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Side-chain Chlorination/Hydrolysis | Cl₂, light; H₂O, base | Established industrial process | Harsh conditions, chlorine contamination |
| Catalytic Aerobic Oxidation | Co(OAc)₂, NHPI, O₂ | High selectivity, environmentally benign | Catalyst may require optimization |
| Direct Oxidation with Strong Oxidants | MnO₂, CrO₃ | Can be effective on a lab scale | Stoichiometric waste, potential for over-oxidation |
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations
The choice of synthetic route for this compound depends on factors such as the availability of starting materials, desired scale of production, and the importance of purity.
Route 1: Late-stage Oxidation
This approach would involve the synthesis of 2-fluoro-5-iodo-4-methyltoluene first, followed by oxidation to the aldehyde. The synthesis of the toluene precursor could potentially start from a commercially available fluorotoluene or a related aniline (B41778) derivative. The key challenge in this route is the selective oxidation of the methyl group without affecting the other sensitive functional groups (fluoro and iodo). Catalytic aerobic oxidation would be a preferred method for its selectivity and greener profile compared to stoichiometric oxidants.
Route 2: Functional Group Interconversion on a Pre-formed Aldehyde
This strategy would start with a benzaldehyde that already has some of the required substituents, followed by the introduction of the remaining groups. For example, one could envision starting with a fluoromethylbenzaldehyde and then introducing the iodine atom via electrophilic aromatic substitution (iodination). However, directing the iodination to the desired position with high selectivity could be challenging due to the directing effects of the existing substituents.
Comparison of Routes
| Feature | Route 1: Late-stage Oxidation | Route 2: Functional Group Interconversion |
| Convergence | More convergent if the toluene precursor is readily accessible. | More linear, potentially leading to lower overall yield. |
| Selectivity | The main challenge is the selective oxidation of the methyl group. | Regioselectivity of the halogenation step can be a major issue. |
| Atom Economy | Can be high with catalytic oxidation methods. | May involve protecting groups and multiple steps, reducing atom economy. |
| Industrial Viability | Potentially more viable for large-scale production due to the use of oxidation of a toluene derivative, a common industrial process. | May be more suitable for laboratory-scale synthesis. |
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Iodo 4 Methylbenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is a primary site of chemical reactivity in 2-Fluoro-5-iodo-4-methylbenzaldehyde. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the group can readily participate in both addition and redox reactions. The presence of the strongly electronegative fluorine and iodine atoms on the aromatic ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025).
Nucleophilic Additions and Condensation Reactions in Substituted Benzaldehydes
Nucleophilic addition is a characteristic reaction of aldehydes. The electron-withdrawing nature of the fluorine and iodine substituents in this compound activates the carbonyl group, facilitating reactions with a wide range of nucleophiles.
Condensation reactions, such as the Knoevenagel and Wittig reactions, are powerful methods for carbon-carbon bond formation that proceed via nucleophilic addition to the aldehyde.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For benzaldehydes substituted with electron-withdrawing groups, the rate and yield of the Knoevenagel condensation are generally enhanced. This is because the increased electrophilicity of the carbonyl carbon facilitates the initial nucleophilic attack by the carbanion generated from the active methylene compound. While specific studies on this compound are not prevalent, research on similar fluorinated benzaldehydes has shown efficient condensation. For example, the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivatives with malononitrile (B47326) proceeds efficiently without a catalyst. researchgate.net A study on the reaction of 4-fluorobenzaldehyde (B137897) with β-ketonitriles and secondary amines also highlights the initial Knoevenagel condensation as a key step. mdpi.com
Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comlibretexts.org The electrophilicity of the aldehyde is a key factor in the initial nucleophilic attack by the ylide. Therefore, the electron-deficient nature of the carbonyl group in this compound is expected to facilitate this reaction.
A general representation of these condensation reactions is provided in the table below.
| Reaction Type | Generic Reactants | Generic Product | Influence of Substituents on this compound |
| Knoevenagel Condensation | Aldehyde + Active Methylene Compound | α,β-Unsaturated Compound | Electron-withdrawing F and I atoms increase the reactivity of the aldehyde, favoring the reaction. |
| Wittig Reaction | Aldehyde + Phosphorus Ylide | Alkene | Enhanced electrophilicity of the carbonyl carbon due to F and I substituents promotes the initial nucleophilic attack. |
Oxidation and Reduction Pathways
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the aldehyde group of this compound to the corresponding carboxylic acid, 2-fluoro-5-iodo-4-methylbenzoic acid. masterorganicchemistry.comyoutube.com The reaction typically proceeds under basic conditions, followed by acidification. The presence of the alkyl group on the benzene (B151609) ring is also susceptible to oxidation by hot, concentrated KMnO₄, which could lead to a dicarboxylic acid if not controlled. masterorganicchemistry.com
Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2-Fluoro-5-iodo-4-methylphenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation as it is a mild reducing agent that is chemoselective for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.comsci-hub.se The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com
The table below summarizes the oxidation and reduction pathways for the aldehyde group.
| Transformation | Reagent | Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 2-Fluoro-5-iodo-4-methylbenzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (2-Fluoro-5-iodo-4-methylphenyl)methanol |
Transformations Involving Aromatic Halogen Substituents (Fluorine and Iodine)
The carbon-iodine and carbon-fluorine bonds on the aromatic ring of this compound are key sites for a variety of synthetic transformations, particularly in the realm of metal-catalyzed cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Iodide
The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodine atom the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the 5-position of the benzaldehyde.
Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The high reactivity of the C-I bond in this compound makes it an excellent substrate for Suzuki coupling, allowing for the formation of a new carbon-carbon bond at the 5-position. researchgate.net
Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. rsc.orgrsc.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The reactivity of aryl halides in the Sonogashira reaction follows the order I > Br > Cl >> F, making the aryl iodide in this compound highly susceptible to this transformation. soton.ac.ukresearchgate.net
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org The aryl iodide of this compound can readily undergo this reaction to introduce a variety of amino groups at the 5-position.
The following table provides an overview of these palladium-catalyzed reactions.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Boronic Acid/Ester | Pd Catalyst + Base | Biaryl Compound |
| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst + Cu(I) Co-catalyst + Base | Arylalkyne |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst + Base | Arylamine |
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring
While the C-F bond is very strong, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the fluorine. In this compound, the aldehyde group is a moderately electron-withdrawing group. A study on the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde (B1301997) with amidines demonstrates the feasibility of SNAr at the fluorine-bearing carbon, where the nitro group provides strong activation. researchgate.net While the activation by the aldehyde group in the target molecule is less pronounced, SNAr reactions with strong nucleophiles might still be possible, potentially displacing the fluorine atom. The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in Sₙ2 reactions. researchgate.netresearchgate.net
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to prepare organometallic reagents. The rate of this exchange is highly dependent on the halogen, with the general trend being I > Br > Cl. wikipedia.orgharvard.edu Consequently, the iodine atom in this compound is the most likely site for this reaction. Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to selectively replace the iodine atom with lithium, forming a new organolithium species. This aryllithium intermediate can then be reacted with various electrophiles. It is crucial to perform this reaction at low temperatures to prevent the organolithium reagent from adding to the aldehyde group. harvard.edu
The table below outlines the expected selectivity in halogen-related transformations.
| Reaction Type | Reactive Site | Rationale |
| Palladium-Catalyzed Cross-Coupling | C-I bond | Lower bond energy of C-I compared to C-F facilitates oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | C-F bond | Fluorine is a good leaving group in SNAr when the ring is activated by electron-withdrawing groups. |
| Halogen-Metal Exchange | C-I bond | The C-I bond is the most labile among the carbon-halogen bonds present, favoring exchange. |
Reactivity of the Aromatic Methyl Group: Benzylic Functionalization
The methyl group of this compound presents a site for benzylic functionalization, a common transformation for toluene (B28343) derivatives. The reactivity of this position is significantly influenced by the electronic nature of the substituents on the aromatic ring. In this specific molecule, the fluorine and iodine atoms, along with the aldehyde group, exert competing electronic effects that modulate the reactivity of the benzylic C-H bonds.
Typically, benzylic C-H bonds can be functionalized through various reactions, including halogenation, oxidation, and C-C bond formation. The presence of the aldehyde group, an electron-withdrawing group, can make certain C-H activation reactions more challenging. However, free radical reactions are a common and effective method for the functionalization of such systems.
A prime example of benzylic functionalization is free-radical bromination, often carried out using N-bromosuccinimide (NBS) with a radical initiator. The reaction proceeds through the formation of a benzylic radical, the stability of which is crucial for the reaction's success. The substituents on the aromatic ring play a pivotal role in stabilizing or destabilizing this radical intermediate.
| Substituent | Position | Electronic Effect | Influence on Benzylic Radical Stability |
| Aldehyde (-CHO) | C1 | Electron-withdrawing (-I, -M) | Destabilizing |
| Fluorine (-F) | C2 | Electron-withdrawing (-I), Electron-donating (+M) | Weakly destabilizing overall |
| Iodine (-I) | C5 | Electron-withdrawing (-I), Weakly electron-donating (+M) | Weakly destabilizing |
| Methyl (-CH3) | C4 | Electron-donating (+I) | Stabilizing |
Another potential reaction at the benzylic position is oxidation. Strong oxidizing agents can convert the methyl group to a carboxylic acid. However, the presence of the aldehyde group, which is also susceptible to oxidation, would require careful selection of reagents to achieve selective transformation of the methyl group.
Regioselectivity and Stereoselectivity in Reactions of this compound
The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the steric and electronic environment created by its substituents. These factors influence the outcome of reactions at both the aldehyde functional group and the aromatic ring.
Regioselectivity
In the context of further electrophilic aromatic substitution, the existing substituents direct the position of an incoming electrophile. The directing effects of the substituents are summarized below:
| Substituent | Position | Directing Effect |
| Aldehyde (-CHO) | C1 | meta-directing |
| Fluorine (-F) | C2 | ortho, para-directing |
| Iodine (-I) | C5 | ortho, para-directing |
| Methyl (-CH3) | C4 | ortho, para-directing |
The positions ortho and para to the activating methyl and halogen groups are already substituted. Therefore, further electrophilic substitution is generally disfavored due to steric hindrance and the deactivating effect of the aldehyde group.
For nucleophilic addition to the aldehyde, the primary site of reaction is the carbonyl carbon. The regioselectivity is unequivocally directed to this position.
Stereoselectivity
The concept of stereoselectivity becomes relevant in reactions that create a new stereocenter, such as the nucleophilic addition to the carbonyl group of the aldehyde. The prochiral carbonyl carbon can be attacked from two different faces, potentially leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed.
The presence of the ortho-fluorine substituent can influence the stereochemical outcome of nucleophilic additions. The steric bulk and the electronic nature of the ortho-substituent can direct the incoming nucleophile to one face of the carbonyl group over the other, a phenomenon known as ortho-effect. This can lead to a degree of diastereoselectivity or enantioselectivity, depending on the nature of the nucleophile and the reaction conditions. Models such as the Felkin-Anh model can be used to predict the stereochemical outcome of such reactions.
Advanced Mechanistic Elucidation of Key Transformations
Due to the lack of specific experimental studies on this compound, the elucidation of its reaction mechanisms relies on computational chemistry and the extrapolation from well-understood mechanisms of similar molecules.
Benzylic Bromination
The mechanism of benzylic bromination with NBS is a well-established free-radical chain reaction:
Initiation: A radical initiator (e.g., AIBN or peroxide) decomposes upon heating or UV irradiation to form radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).
Propagation:
The bromine radical abstracts a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical and HBr.
This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the benzylic bromide product and a new bromine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
Computational studies on substituted toluenes can provide insights into the stability of the benzylic radical intermediate and the activation energies for the hydrogen abstraction step, thus predicting the feasibility and rate of this reaction for the target molecule.
Nucleophilic Addition to the Aldehyde
The mechanism of nucleophilic addition to the aldehyde group involves the attack of a nucleophile on the electrophilic carbonyl carbon. This can be a one-step process or a two-step process involving the formation of a tetrahedral intermediate.
Utility As a Synthetic Building Block and Precursor in Complex Molecule Synthesis
Construction of Polycyclic Aromatic Systems
The synthesis of polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their applications in materials science and medicinal chemistry. While specific examples utilizing 2-Fluoro-5-iodo-4-methylbenzaldehyde for the construction of PAHs are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests its potential in this area.
The presence of the iodine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds. For instance, an intramolecular Heck reaction of a derivative of this compound, where a vinyl group is suitably positioned, could lead to the formation of a fused ring system.
Furthermore, the aldehyde group can participate in cyclization reactions. For example, Friedel-Crafts type reactions, either intramolecularly or intermolecularly, could be envisioned with appropriate aromatic partners to construct polycyclic frameworks. The electron-donating methyl group and the electron-withdrawing fluorine and iodine atoms can influence the regioselectivity of such electrophilic aromatic substitution reactions.
Incorporation into Heterocyclic Scaffolds
Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. This compound serves as a valuable precursor for the synthesis of various heterocyclic scaffolds. The aldehyde functionality is a key reactive handle for condensation reactions with a variety of nucleophiles.
A notable example of the synthetic utility of a structurally related compound, 2-fluoro-5-nitrobenzaldehyde (B1301997), is its cyclocondensation with amidines to yield quinazolines and isoquinolines. researchgate.net This reaction highlights the potential of o-fluorobenzaldehydes in the synthesis of nitrogen-containing heterocycles. The fluorine atom acts as a good leaving group in nucleophilic aromatic substitution, facilitating the final ring-closing step.
Drawing a parallel, this compound can be expected to react similarly with dinucleophiles to form a diverse range of heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives could yield pyridazines, while condensation with β-ketoesters and ammonia (B1221849) in a Hantzsch-type synthesis could lead to substituted pyridines. chemtube3d.comorganic-chemistry.orgwikipedia.org The electronic effects of the iodo and methyl substituents would likely influence the reaction kinetics and the stability of the resulting heterocyclic products.
| Reactant | Product Type | Potential Heterocyclic Scaffold |
| Amidines | Cyclocondensation | Quinolines, Isoquinolines |
| Hydrazine Derivatives | Condensation | Pyridazines |
| β-ketoester & Ammonia | Hantzsch Synthesis | Dihydropyridines/Pyridines |
| o-phenylenediamine | Condensation | Benzodiazepines |
Precursor for Advanced Organic Materials
The development of advanced organic materials with tailored electronic and photophysical properties is a rapidly growing field. Halogenated aromatic compounds are often employed as monomers in the synthesis of conductive polymers and other organic electronic materials. The fluorine and iodine substituents on this compound make it an interesting candidate as a building block for such materials.
The iodine atom can be utilized in polymerization reactions, such as Yamamoto or Suzuki polycondensation, to create conjugated polymer chains. The fluorine atom can enhance the electron-accepting properties of the resulting polymer, which is a desirable feature for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The aldehyde group could be further modified post-polymerization to tune the material's properties or to attach other functional moieties. However, specific research detailing the use of this compound as a monomer for advanced organic materials is not yet prominent in the literature.
Synthesis of Specialized Organic Reagents
This compound can be transformed into a variety of specialized organic reagents through reactions targeting its functional groups.
The aldehyde group is a versatile handle for numerous transformations. For example, the Wittig reaction with a phosphonium (B103445) ylide can convert the aldehyde into a substituted alkene, such as a stilbene (B7821643) derivative. nih.gov Stilbenes are a class of compounds with interesting photophysical and biological properties.
The carbon-iodine bond is amenable to various transformations. Sonogashira coupling with terminal alkynes can introduce an alkynyl group, leading to the synthesis of functionalized aryl alkynes. These compounds are valuable intermediates in organic synthesis and can be used in the preparation of more complex molecules, including pharmaceuticals and materials.
Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to another set of derivatives. The resulting benzoic acid or benzyl (B1604629) alcohol, still bearing the fluoro and iodo substituents, can be used in a wide array of subsequent chemical modifications. For instance, the carboxylic acid can be converted to an acyl chloride or an ester, while the alcohol can be transformed into an ether or an alkyl halide. These transformations significantly expand the synthetic utility of the parent aldehyde.
| Reaction Type | Reagent | Product Type |
| Wittig Reaction | Phosphonium Ylide | Substituted Alkene (e.g., Stilbene) |
| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne |
| Oxidation | Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid |
| Reduction | Reducing Agent (e.g., NaBH4) | Benzyl Alcohol |
Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 2-Fluoro-5-iodo-4-methylbenzaldehyde in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the magnetically active nuclei within the molecule (¹H, ¹³C, and ¹⁹F).
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity & Couplings (J in Hz) | Expected ¹³C-F Couplings (J in Hz) |
| 1 | -CHO | ~10.3 | ~188 (d) | s (or d, small JHF) | ~3-5 |
| 2 | C-F | - | ~165 (d) | - | ~250-260 (¹JCF) |
| 3 | C-H | ~7.3 - 7.5 | ~118 (d) | d, ³JHH ≈ 8-9 Hz | ~20-25 (²JCF) |
| 4 | C-CH₃ | - | ~140 (d) | - | ~3-5 (³JCF) |
| 5 | C-I | - | ~95 (d) | - | ~2-4 (⁴JCF) |
| 6 | C-H | ~8.1 - 8.3 | ~145 (d) | d, ⁴JHH ≈ 2-3 Hz | ~3-5 (³JCF) |
| 7 (Methyl) | -CH₃ | ~2.5 | ~22 | s | - |
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
To confirm the assignments of proton and carbon signals, multi-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the proton at position 3 (H-3) and the proton at position 6 (H-6), confirming their through-bond coupling, although it would be a long-range four-bond coupling (⁴JHH) and likely weak. A stronger correlation might be observed between the aldehydic proton and H-6 if a five-bond coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~7.3-7.5 ppm to the carbon at ~118 ppm (C-3), the proton signal at ~8.1-8.3 ppm to the carbon at ~145 ppm (C-6), the aldehydic proton to its carbon, and the methyl protons to their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for mapping the molecular skeleton. Key expected correlations would include:
The aldehydic proton (~10.3 ppm) showing correlations to C-2 and C-6.
The methyl protons (~2.5 ppm) showing correlations to C-3, C-4, and C-5.
H-6 (~8.1-8.3 ppm) showing correlations to the iodinated carbon (C-5) and the aldehyde carbon (C-1).
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of the fluorine atom. thermofisher.com Fluorine's large chemical shift dispersion makes it an excellent indicator of substitution patterns and conformational effects. alfa-chemistry.com
For this compound, the ¹⁹F nucleus is attached to an aromatic ring. Aryl fluorides typically resonate in the chemical shift range of -100 to -170 ppm relative to a CFCl₃ standard. ucsb.edu The presence of the electron-withdrawing aldehyde group ortho to the fluorine and the electron-donating methyl group para to it will influence the precise chemical shift. The iodine atom at the meta position would have a smaller, but still noticeable, electronic effect. The ¹⁹F signal would likely appear as a multiplet due to couplings with the aromatic protons, primarily H-3 (³JHF) and potentially smaller long-range couplings.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups and bonding framework of a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. The most prominent would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Other significant expected peaks include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the aldehyde (~2720-2820 cm⁻¹), aromatic C=C stretching vibrations (~1450-1600 cm⁻¹), and the C-F stretching vibration, which for aryl fluorides appears as a strong band around 1200-1270 cm⁻¹. The C-I stretch occurs at lower frequencies, typically 500-600 cm⁻¹, which may be difficult to observe on standard mid-IR spectrometers.
Raman Spectroscopy: While no experimental Raman spectra for this compound are publicly available, this technique would provide complementary information. Aromatic ring vibrations, particularly the ring-breathing mode, often give rise to strong Raman signals. The C=O stretch is also Raman active. Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavy atoms like iodine, which may be weak in the IR spectrum.
Interactive Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aldehyde C-H Stretch | 2850 - 2700 (often two bands) | Weak to Medium | Medium |
| Aldehyde C=O Stretch | 1715 - 1690 | Strong | Medium to Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Strong |
| C-F Stretch | 1270 - 1200 | Strong | Weak |
| C-I Stretch | 600 - 500 | Weak | Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision.
For this compound (C₈H₆FIO), the calculated monoisotopic mass is approximately 263.9471 u. An HRMS measurement confirming this exact mass would provide unambiguous validation of the molecular formula.
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 264. The fragmentation pattern would likely involve the following characteristic losses:
[M-H]⁺: Loss of a hydrogen radical (m/z 263).
[M-CHO]⁺: Loss of the formyl radical, a common fragmentation for benzaldehydes (m/z 235).
[M-I]⁺: Loss of the iodine radical, which is a facile cleavage (m/z 137).
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique yields accurate bond lengths, bond angles, and information about intermolecular interactions and crystal packing.
A search of crystallographic databases reveals no publicly available crystal structure for this compound. If a suitable single crystal could be grown, this analysis would confirm the planar geometry of the benzene (B151609) ring and provide precise measurements of the C-F, C-I, C-C, and C=O bond lengths, offering valuable insight into the electronic effects of the various substituents on the molecular geometry.
Chiroptical Spectroscopy (if chiral derivatives are relevant)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit a CD spectrum. This technique would only become relevant if the compound were derivatized with a chiral auxiliary or resolved into enantiomers through the introduction of a chiral center elsewhere in its structure. No such studies have been reported in the literature.
Theoretical and Computational Chemistry Studies of 2 Fluoro 5 Iodo 4 Methylbenzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. This method calculates the total energy of a system based on its electron density, providing a balance between accuracy and computational cost.
For 2-Fluoro-5-iodo-4-methylbenzaldehyde, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional arrangement (ground-state geometry). This process involves minimizing the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles between its atoms. The resulting optimized geometry corresponds to a stationary point on the potential energy surface. Such calculations are fundamental, as the optimized structure is the basis for all other computational property predictions. researchgate.net
Illustrative Data Table for Optimized Geometrical Parameters This table represents the type of data that would be generated from DFT geometry optimization. The values are hypothetical.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G) |
| Bond Lengths (Å) | C-F | 1.35 |
| C-I | 2.10 | |
| C=O (aldehyde) | 1.22 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| **Bond Angles (°) ** | C-C-F | 119.5 |
| C-C-I | 120.5 | |
| C-C=O | 124.0 |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijaresm.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, FMO analysis would map the electron density of these orbitals and calculate the energy gap to predict its reactivity towards nucleophiles and electrophiles.
Illustrative Data Table for FMO Analysis This table shows representative data that would be obtained from an FMO analysis.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would quantify the stability arising from electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, particularly π → π* and n → π* transitions, are crucial for understanding the molecule's electronic stability and the influence of its substituents (fluoro, iodo, methyl, and aldehyde groups) on the aromatic system. The stabilization energy (E(2)) associated with these interactions is calculated to determine their significance.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. MEP maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov
In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as the oxygen atom of the aldehyde group and the fluorine atom, which are prone to electrophilic attack. nih.gov Regions of positive potential (colored blue) would highlight electron-deficient areas, like the hydrogen atom of the aldehyde group and areas near the iodine atom (due to the σ-hole effect), which are susceptible to nucleophilic attack. researchgate.net Green areas represent neutral potential.
Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data
Computational methods can accurately predict various spectroscopic parameters. DFT calculations can simulate the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra of a molecule.
IR and Raman Spectra: Calculations of vibrational frequencies can predict the positions of absorption bands in the IR and Raman spectra. These theoretical spectra, when compared with experimental data, help in the assignment of vibrational modes to specific bonds or functional groups within the molecule. researchgate.net
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shifts (δ) for ¹H and ¹³C atoms relative to a standard reference like tetramethylsilane (B1202638) (TMS). Comparing these predicted chemical shifts with experimental NMR data is a powerful way to confirm the molecule's structure.
While experimental spectra for this compound exist, detailed computational comparisons are not yet published. Such a comparative study would provide robust validation for the computed molecular structure.
Computational Modeling of Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in elucidating reaction mechanisms. By modeling a potential reaction involving this compound, chemists can map the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.
Calculating the energy of the transition state allows for the determination of the activation energy, which is crucial for understanding the reaction kinetics. Furthermore, techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants and products. This type of analysis would be essential for predicting how this compound would behave in various chemical transformations, such as nucleophilic addition to its carbonyl group.
Solvent Effects on Electronic Structure and Reactivity
Reactions are typically carried out in a solvent, which can significantly influence a molecule's properties and reactivity. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common implicit solvation method where the solvent is treated as a continuous dielectric medium. rsc.org
By performing DFT and FMO calculations with a PCM, researchers can study how the electronic structure, geometry, and reactivity of this compound change in different solvents (e.g., polar vs. nonpolar). rsc.orgrsc.org This analysis can predict changes in the HOMO-LUMO gap, dipole moment, and the stability of potential reaction intermediates or transition states, providing a more realistic understanding of the molecule's behavior in a solution phase.
Comparative Studies with Structurally Analogous Compounds
Structure-Reactivity Relationships within Halogenated Benzaldehyde (B42025) Series
The reactivity of benzaldehyde derivatives is significantly modulated by the electronic properties of the substituents on the benzene (B151609) ring. In halogenated benzaldehydes, the substituents' effects are primarily governed by a balance between the inductive effect (electron-withdrawing) and the resonance effect (electron-donating).
The reactivity of the aldehyde group in a series of halogenated benzaldehydes often correlates with the electron-withdrawing strength of the halogen and its position. For instance, electron-withdrawing groups enhance the rate of condensation reactions by making the carbonyl carbon a better electrophile. researchgate.net This relationship can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents. wikipedia.org A positive reaction constant (ρ) in a Hammett plot for a reaction like nucleophilic addition indicates that electron-withdrawing groups accelerate the reaction. researchgate.netresearchgate.net
In 2-Fluoro-5-iodo-4-methylbenzaldehyde, the presence of two halogen atoms significantly enhances the electrophilic character of the carbonyl carbon compared to unsubstituted benzaldehyde.
Influence of Halogen Position and Type on Reactivity and Selectivity
Influence of Halogen Type: The electronegativity and size of the halogen atoms are key factors. Fluorine, being the most electronegative element, exerts the strongest inductive electron-withdrawing effect. This makes an ortho-fluoro substituent particularly effective at increasing the reactivity of the aldehyde group towards nucleophiles. Iodine is the least electronegative of the common halogens but is highly polarizable and serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. researchgate.netrsc.org This dual functionality—a highly activated aldehyde group and a reactive C-I bond—is a hallmark of compounds like this compound.
Influence of Halogen Position: The position of the halogen substituent impacts reactivity through both electronic and steric effects.
Ortho Position: A halogen at the ortho position (like the fluorine in the target compound) has the most pronounced inductive effect on the adjacent aldehyde group, strongly increasing its electrophilicity. mdpi.com However, it can also introduce steric hindrance, potentially impeding the approach of bulky nucleophiles. pressbooks.pubmdpi.com
Meta Position: A meta-substituent primarily exerts an inductive effect, influencing the carbonyl group's reactivity electronically without significant steric interference.
Para Position: A substituent in the para position (like the iodine in the target compound) influences the aldehyde group through both induction and resonance. The para-iodine atom's primary contribution to reactivity is not in activating the aldehyde (its effect is weaker than the ortho-fluoro) but in providing a specific site for substitution reactions.
In this compound, the ortho-fluorine atom is the dominant activator of the aldehyde group for nucleophilic addition, while the para-iodine atom provides a versatile handle for synthetic transformations via cross-coupling reactions.
Electronic and Steric Effects of the Methyl Group
The methyl group at the 4-position introduces both electronic and steric effects that further refine the reactivity of this compound.
Electronic Effects: The methyl group is generally considered an electron-donating group (+I effect and hyperconjugation). learncbse.in This electron-donating nature slightly counteracts the powerful electron-withdrawing effects of the two halogen atoms. By donating electron density to the ring, the methyl group can slightly decrease the electrophilicity of the carbonyl carbon compared to a similar compound lacking this group (e.g., 2-Fluoro-5-iodobenzaldehyde). This modulation can be crucial for controlling the selectivity of reactions where multiple electrophilic sites are present.
Steric Effects: The methyl group is positioned adjacent to the iodine atom. This proximity can create steric hindrance, potentially influencing the rate and feasibility of reactions involving the iodine, such as Suzuki or Heck couplings. acs.org The accessibility of the C-I bond to a bulky palladium catalyst, for example, might be reduced compared to an unmethylated analogue. This steric shielding can sometimes be synthetically useful, allowing for selective reactions at other sites or requiring specific catalytic systems to overcome the hindrance.
Comparison with Other Substituted Benzaldehydes (e.g., 2-Fluoro-4-methylbenzaldehyde, 2-Fluoro-5-iodobenzaldehyde)
A direct comparison with closely related analogues effectively illustrates the distinct roles of the iodine and methyl substituents in this compound.
Comparison with 2-Fluoro-4-methylbenzaldehyde: The primary structural difference here is the presence of the iodine atom at the 5-position in the target molecule.
Reactivity of the Aldehyde: The iodine atom in this compound has an additional electron-withdrawing inductive effect. Consequently, the carbonyl carbon of this compound is more electrophilic and thus more reactive towards nucleophilic addition than that of 2-Fluoro-4-methylbenzaldehyde.
Synthetic Utility: this compound possesses a C-I bond, a key functional group for undergoing a wide range of palladium-catalyzed cross-coupling reactions. This functionality is absent in 2-Fluoro-4-methylbenzaldehyde, significantly limiting its utility as a building block for constructing more complex bi-aryl or unsaturated systems.
Comparison with 2-Fluoro-5-iodobenzaldehyde (B129801): This comparison highlights the influence of the methyl group.
Reactivity of the Aldehyde: The methyl group in this compound is electron-donating. learncbse.in This effect slightly reduces the electron-withdrawing pull on the aromatic ring by the halogens, making the aldehyde group slightly less reactive towards nucleophiles compared to 2-Fluoro-5-iodobenzaldehyde, which lacks this electron-donating group.
Spectroscopic Properties: The presence of the methyl group would lead to a characteristic signal in the 1H NMR spectrum (typically around 2.2-2.5 ppm) and the 13C NMR spectrum. It would also influence the chemical shifts of the adjacent aromatic protons and carbons.
Physical Properties: The addition of a methyl group increases the molecular weight and is likely to alter physical properties such as melting point, boiling point, and solubility compared to 2-Fluoro-5-iodobenzaldehyde. chemicalbook.com
The following interactive table summarizes the comparative effects of the substituents on key chemical properties.
| Compound | Key Substituent Difference | Effect on Aldehyde Reactivity (Nucleophilic Addition) | Potential for Cross-Coupling Reactions |
|---|---|---|---|
| This compound | (Reference Compound) | High (activated by ortho-F and meta-I) | High (due to C-I bond) |
| 2-Fluoro-4-methylbenzaldehyde | Lacks iodine at C5 | Lower than reference (lacks -I effect of iodine) | None (no suitable leaving group) |
| 2-Fluoro-5-iodobenzaldehyde | Lacks methyl at C4 | Higher than reference (lacks +I effect of methyl group) | High (C-I bond is less sterically hindered) |
Future Research Directions and Emerging Methodologies
Development of Novel Green Synthetic Routes
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of 2-Fluoro-5-iodo-4-methylbenzaldehyde will likely prioritize green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.
Current synthetic approaches to similar halogenated benzaldehydes often rely on multi-step processes that may involve harsh conditions and produce significant waste. google.com Novel green synthetic routes could focus on process intensification and the use of catalytic methods. For instance, direct C-H activation and functionalization of a simpler precursor could provide a more atom-economical approach.
Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes
| Feature | Traditional Route | Potential Green Route |
| Starting Material | Multi-substituted benzene (B151609) derivative | Simpler, more accessible precursor (e.g., 4-methylbenzaldehyde) |
| Key Steps | Multiple steps of halogenation and formylation | Direct C-H iodination and fluorination |
| Reagents | Stoichiometric and potentially hazardous reagents | Catalytic amounts of reusable catalysts |
| Solvents | Volatile organic compounds | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions |
| Waste Generation | High | Low |
| Energy Consumption | High (due to multiple steps and harsh conditions) | Lower (due to fewer steps and milder conditions) |
Future research in this area will likely explore the use of transition-metal catalysts for regioselective C-H iodination and fluorination, potentially in a one-pot synthesis. Additionally, flow chemistry methodologies could be employed to improve reaction efficiency and safety.
Exploration of Unconventional Reactivity Patterns
The electronic properties of the substituents on the aromatic ring of this compound suggest the potential for unconventional reactivity. The interplay between the electron-donating methyl group and the electron-withdrawing fluorine and iodine atoms can lead to unique reactivity patterns that are not observed in simpler benzaldehydes.
The presence of the iodine atom opens the door to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of various substituents at the 5-position. The fluorine atom, being highly electronegative, can influence the reactivity of the adjacent aldehyde group and the aromatic ring. cymitquimica.com
Table 2: Electronic Effects of Substituents and Potential Reactivity
| Substituent | Position | Electronic Effect | Potential Influence on Reactivity |
| Fluoro | 2 | -I, +M (weak) | Increased electrophilicity of the aldehyde carbon; potential for ortho-lithiation directed by the fluorine. |
| Iodo | 5 | -I, +M (weak) | Site for transition-metal-catalyzed cross-coupling reactions; can be replaced via nucleophilic aromatic substitution under certain conditions. |
| Methyl | 4 | +I, +H | Electron-donating, activating the ring towards electrophilic substitution. |
| Aldehyde | 1 | -I, -M | Deactivating the ring towards electrophilic substitution; a site for nucleophilic attack. |
Future research should focus on exploring these synergistic and antagonistic electronic effects to uncover novel transformations. For example, investigating the regioselectivity of nucleophilic aromatic substitution or the potential for halogen dance reactions could reveal new synthetic pathways. nih.gov
Application in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple precursors in a single operation. The multifunctional nature of this compound makes it an excellent candidate for the design of novel cascade and multicomponent reactions.
The aldehyde group can participate in a variety of classic MCRs, such as the Ugi and Passerini reactions. The iodo group can be involved in subsequent or concurrent transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the design of intricate reaction sequences that can build molecular complexity efficiently.
Table 3: Hypothetical Multicomponent Reaction Involving this compound
| Reaction Type | Reactants | Key Transformations | Potential Product Class |
| Ugi/Suzuki Cascade | This compound, an amine, an isocyanide, and a boronic acid | 1. Ugi four-component reaction to form an α-acetamido amide. 2. In-situ Suzuki coupling at the C-I bond. | Highly substituted and complex peptidomimetic structures. |
Future research in this area will involve the design and optimization of such cascade and multicomponent reactions. The development of novel catalytic systems that can facilitate both the MCR and the subsequent cross-coupling in a compatible manner will be a key area of investigation.
Advanced Computational Design of Derivatives with Tunable Reactivity
Computational chemistry provides a powerful platform for the in-silico design of molecules with desired properties, thereby accelerating the discovery of new reactions and functional materials. nih.govnih.gov Advanced computational methods can be applied to design derivatives of this compound with tunable reactivity.
By systematically modifying the substituents on the aromatic ring and computationally evaluating their effects on the electronic structure and reactivity, it is possible to predict which derivatives will be best suited for specific applications. For example, density functional theory (DFT) calculations can be used to predict the ease of C-I bond activation in cross-coupling reactions or the susceptibility of the aldehyde to nucleophilic attack.
Table 4: Hypothetical Computational Study on Derivatives of this compound
| Derivative (Modification) | Predicted Change in Property | Potential Application |
| Introduction of an electron-withdrawing group at the 6-position | Increased electrophilicity of the aldehyde. | Enhanced reactivity in nucleophilic additions. |
| Replacement of the methyl group with a methoxy (B1213986) group | Increased electron density on the ring. | Altered regioselectivity in electrophilic aromatic substitution. |
| Variation of the halogen at the 5-position (Br, Cl) | Different reactivity profiles in cross-coupling reactions. | Access to a wider range of coupled products. |
Future research will likely involve a synergistic approach combining computational design with experimental validation. This will enable the rapid identification of promising derivatives for use in a variety of synthetic applications, from the development of new pharmaceuticals to the creation of novel organic materials.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Fluoro-5-iodo-4-methylbenzaldehyde?
- Methodological Answer : A common approach involves sequential halogenation and functionalization. Start with 4-methylbenzaldehyde as the precursor. Fluorination can be achieved via electrophilic aromatic substitution using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions . For iodination, employ directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with iodine, ensuring regioselectivity at the 5-position. Alternatively, use Ullmann-type coupling with CuI catalysts for direct C–I bond formation on fluorinated intermediates . Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound.
Q. How should researchers purify this compound to achieve >95% purity?
- Methodological Answer : Post-synthesis purification typically involves:
- Liquid-Liquid Extraction : Separate organic layers using dichloromethane and aqueous NaHCO₃ to remove acidic byproducts.
- Column Chromatography : Use silica gel (60–120 mesh) with a hexane:ethyl acetate (8:2) mobile phase. Monitor fractions via TLC (Rf ≈ 0.3 under UV 254 nm).
- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C for 12 hours, and filter crystalline solids. Purity can be verified via HPLC (C18 column, acetonitrile/water 70:30, λ = 254 nm) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for aldehyde proton at δ 10.1–10.3 ppm (singlet). Aromatic protons appear as complex splitting due to fluorine and iodine coupling (e.g., doublet of doublets for H-3 and H-6).
- ¹³C NMR : Aldehyde carbon at δ 190–192 ppm; iodine and fluorine induce deshielding (C-5: δ 125–130 ppm).
- IR Spectroscopy : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and C–I vibration at 500–600 cm⁻¹.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 294.0 (calculated for C₈H₆FIO). High-resolution MS (HRMS) validates molecular formula .
Advanced Research Questions
Q. How to address regioselectivity challenges during iodination of fluorinated benzaldehyde precursors?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the meta position. To achieve iodination at the 5-position (relative to the aldehyde group):
- Use directed ortho-metalation : Protect the aldehyde as an acetal, then treat with LDA to deprotonate the position ortho to fluorine. Quench with iodine to install iodine at the 5-position .
- Transition-Metal Catalysis : Pd/Cu-mediated coupling (e.g., Castro-Stephens reaction) enables selective C–I bond formation. Optimize solvent (DMF or DMSO) and temperature (80–100°C) to minimize byproducts .
Q. What strategies stabilize this compound against oxidation during storage?
- Methodological Answer :
- Storage Conditions : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent light-induced degradation.
- Additives : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
- Solvent Choice : Store in anhydrous THF or DCM with molecular sieves (4Å) to exclude moisture .
Q. How does the iodine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The C–I bond’s lower bond dissociation energy (vs. C–Br or C–Cl) enhances oxidative addition with Pd(0) catalysts. Key considerations:
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for efficient coupling.
- Solvent/Base Optimization : Employ toluene/EtOH (3:1) with K₂CO₃ at 80°C for 12 hours.
- Side Reactions : Monitor for protodeiodination (add silver salts to suppress) .
Safety and Handling
- Toxicological Note : Toxicological data for this compound are limited. Handle with nitrile gloves, safety goggles, and in a fume hood .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 10–15 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
